![molecular formula C7H6N2OS B3323227 4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)
4-Methoxythieno[3,2-d]pyrimidine
Descripción general
Descripción
OSM-S-172 es un compuesto que pertenece a la serie de aminotienopirimidinas, que ha demostrado un potencial significativo en varios campos de investigación científica. Este compuesto es parte del proyecto Open Source Malaria, que tiene como objetivo desarrollar nuevos tratamientos para la malaria aprovechando metodologías de investigación de código abierto .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de OSM-S-172 implica la construcción del andamiaje de tienopirimidina. El proceso generalmente comienza con la tienopirimidona clorada, que se somete a litiación y halogenación para introducir la funcionalidad deseada mientras se mantienen rendimientos viables. Luego, se introduce una amina en la posición 4 utilizando una solución de hidróxido de amonio en un tubo sellado a 120 °C .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para OSM-S-172 no están bien documentados, el enfoque general implica rutas sintéticas escalables que garantizan un alto rendimiento y pureza. El uso de técnicas automatizadas de síntesis y purificación puede mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones: OSM-S-172 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir OSM-S-172 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede dar como resultado varios derivados sustituidos .
Aplicaciones Científicas De Investigación
OSM-S-172 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimaláricas.
Medicina: Se explora OSM-S-172 por su potencial terapéutico en el tratamiento de la malaria y otras enfermedades.
Mecanismo De Acción
El mecanismo de acción de OSM-S-172 implica su interacción con objetivos moleculares específicos. En el caso de la malaria, el compuesto se dirige a la aspartil-tRNA sintetasa de Plasmodium falciparum, inhibiendo la traducción de proteínas y activando la respuesta de inanición de aminoácidos. Esta inhibición ocurre a través de la producción mediada por enzimas de un aducto Asn-OSM-S-172, que interrumpe la maquinaria de síntesis de proteínas del parásito .
Compuestos similares:
OSM-S-106: Otro compuesto de aminotienopirimidina con propiedades antimaláricas similares.
TCMDC-135294: Un compuesto estructuralmente relacionado con actividades biológicas comparables.
Unicidad: OSM-S-172 destaca por su interacción específica con la aspartil-tRNA sintetasa de Plasmodium falciparum, lo que lo convierte en un potente agente antimalárico. Su estructura química única y su mecanismo de acción lo diferencian de otros compuestos similares, lo que le otorga una ventaja distintiva en el tratamiento de la malaria .
Comparación Con Compuestos Similares
OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.
TCMDC-135294: A structurally related compound with comparable biological activities.
Uniqueness: OSM-S-172 stands out due to its specific interaction with Plasmodium falciparum asparaginyl-tRNA synthetase, making it a potent antimalarial agent. Its unique chemical structure and mechanism of action differentiate it from other similar compounds, providing a distinct advantage in malaria treatment .
Propiedades
IUPAC Name |
4-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-6-5(2-3-11-6)8-4-9-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKUAOWCMDNAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


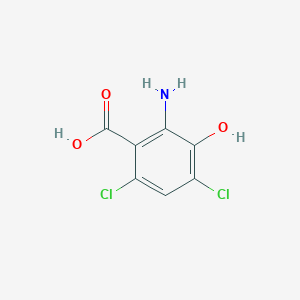
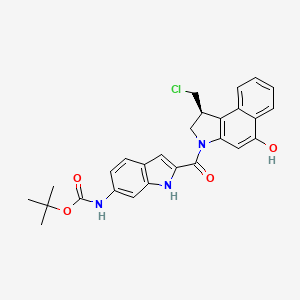
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)
![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
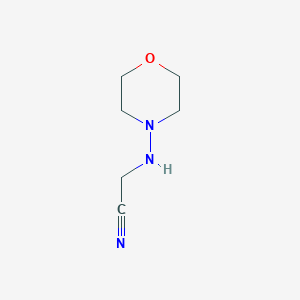
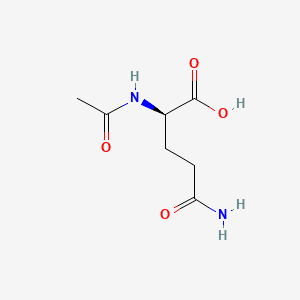
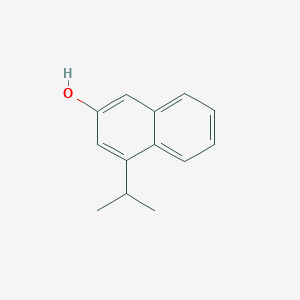
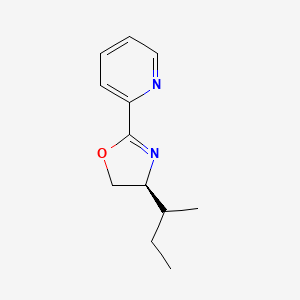
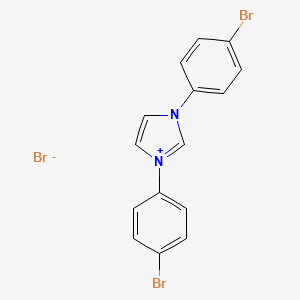

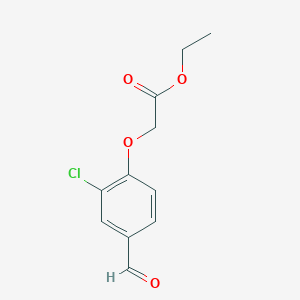

![6-Methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
![4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene](/img/structure/B3323253.png)
